molecular formula C14H14N2O2 B11112731 4-(Pyrrolidine-1-carbonyl)quinolin-2-ol

4-(Pyrrolidine-1-carbonyl)quinolin-2-ol

Cat. No.: B11112731
M. Wt: 242.27 g/mol
InChI Key: ZMLZEGWGMVMIPJ-UHFFFAOYSA-N
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Description

4-(Pyrrolidine-1-carbonyl)quinolin-2-ol is a chemical compound with the molecular formula C14H14N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidine-1-carbonyl)quinolin-2-ol typically involves the reaction of quinoline derivatives with pyrrolidine and carbonyl-containing reagents. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated quinoline derivative with pyrrolidine occurs in the presence of a copper catalyst . The reaction conditions often include the use of a base such as sodium azide and a ligand like proline in a green solvent such as aqueous ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidine-1-carbonyl)quinolin-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming quinolin-2-ol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium azide and copper catalysts are used in nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include quinoline-2,4-dione derivatives, quinolin-2-ol derivatives, and various substituted quinoline compounds.

Scientific Research Applications

4-(Pyrrolidine-1-carbonyl)quinolin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyrrolidine-1-carbonyl)quinolin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrrolidine-1-carbonyl)quinolin-2-ol is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its pyrrolidine and carbonyl groups provide sites for further functionalization, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

4-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one

InChI

InChI=1S/C14H14N2O2/c17-13-9-11(14(18)16-7-3-4-8-16)10-5-1-2-6-12(10)15-13/h1-2,5-6,9H,3-4,7-8H2,(H,15,17)

InChI Key

ZMLZEGWGMVMIPJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=O)NC3=CC=CC=C32

Origin of Product

United States

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